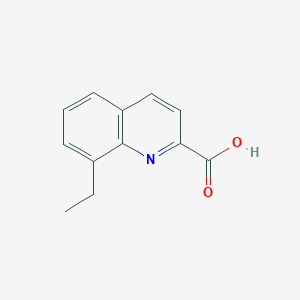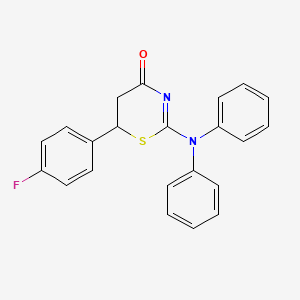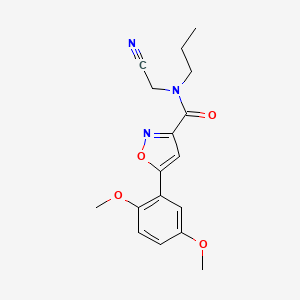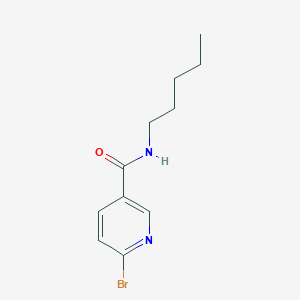
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H34N6O5 and its molecular weight is 534.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Cardiovascular Activity : The synthesis of this compound and its derivatives revealed significant cardiovascular effects, including strong prophylactic antiarrhythmic activity and hypotensive properties. This was observed in studies conducted on animal models, highlighting its potential in cardiovascular research (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity : Research has shown that certain derivatives of this compound demonstrate good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. This suggests its potential use in antihistaminic treatments (Pascal et al., 1985).
Antiasthmatic Agents : A study on xanthene derivatives, closely related to this compound, found significant antiasthmatic activity, indicating its potential in developing new treatments for asthma (Bhatia et al., 2016).
Psychotropic Activity : This compound has been explored for its potential psychotropic effects, particularly as a ligand for various serotonin receptors. It showed promising antidepressant and anxiolytic properties in preclinical models (Chłoń-Rzepa et al., 2013).
Crystal Structure and Chemical Properties
Molecular Geometry and Crystal Structure : The compound's crystal structure has been studied, revealing insights into its molecular geometry and hydrogen bonding patterns. Such studies are crucial for understanding the compound's interactions at the molecular level (Karczmarzyk et al., 1995).
Fluorescence Properties for Visualization : Certain derivatives have been synthesized to possess fluorescence properties, enabling their use in visualizing serotonin receptors in cellular studies. This has applications in both research and diagnostic fields (Lacivita et al., 2009).
Synthesis Techniques and Reactions : Various studies have explored novel synthesis techniques and reactions involving this compound, contributing to the field of organic chemistry and pharmaceutical synthesis (Shin et al., 1983).
Bioactivity in HIV-1 Treatment : Research into derivatives of this compound has also extended to the field of HIV-1 treatment, with studies on its inhibition of the reverse transcriptase enzyme, a key target in HIV therapy (Romero et al., 1994).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-(2-bromo-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with sodium hydroxide and then with 2-hydroxypropylamine.", "Starting Materials": [ "7-(2-bromo-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "Sodium hydroxide", "2-hydroxypropylamine" ], "Reaction": [ "The starting material is dissolved in dimethylformamide and sodium hydroxide is added to the solution.", "The mixture is stirred at room temperature for 2 hours.", "2-hydroxypropylamine is added to the reaction mixture and the mixture is stirred at room temperature for an additional 24 hours.", "The reaction mixture is then quenched with water and extracted with ethyl acetate.", "The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to yield the desired compound." ] } | |
Numéro CAS |
923193-47-9 |
Formule moléculaire |
C28H34N6O5 |
Poids moléculaire |
534.617 |
Nom IUPAC |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H34N6O5/c1-19-6-5-7-23(16-19)39-18-21(35)17-34-24-25(30(2)28(37)31(3)26(24)36)29-27(34)33-14-12-32(13-15-33)20-8-10-22(38-4)11-9-20/h5-11,16,21,35H,12-15,17-18H2,1-4H3 |
Clé InChI |
ZELIEZSNZMJRJA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)





![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)



